

Celesticetin: A Technical Guide to Its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic produced by the actinomycete Streptomyces caelestis. [1][2] As a member of a clinically important class of antibiotics, **celesticetin** and its analogs are of significant interest for their potential therapeutic applications and as scaffolds for the development of novel antimicrobial agents.[3][4] This document provides an in-depth overview of the core physical and chemical properties of **celesticetin**, its mechanism of action, biosynthetic pathway, and detailed experimental protocols for its study.

Physical and Chemical Properties

Celesticetin is a complex natural product composed of an amino acid derivative (hygric acid) linked to an amino-octose sugar, which is further functionalized with a salicylate moiety.[3] Its core physicochemical properties are summarized below.

Quantitative Data Summary

The following table presents the key quantitative physical and chemical properties of **celesticetin**.



Property	Value	Reference(s)
Molecular Formula	C24H36N2O9S	_
Molecular Weight	528.62 g/mol	_
Exact Mass	528.2142 Da	-
CAS Number	2520-21-0	-
IUPAC Name	2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate	
Elemental Analysis	C: 54.53%, H: 6.86%, N: 5.30%, O: 27.24%, S: 6.06%	_
Predicted XlogP	1.4	-
Solubility	Data for specific solvents is not readily available in public literature. General antibiotic solubility tables should be consulted, and empirical testing is recommended.	
Storage Conditions	Short-term (days to weeks): 0 - 4 °C, dry and dark. Long-term (months to years): -20 °C.	-

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of **celesticetin**. While comprehensive raw data is dispersed across various literature, the characteristic spectroscopic features are as follows:



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the complex structure, including the stereochemistry of the sugar and amino acid moieties. The spectra would be characterized by signals corresponding to the aromatic protons of the salicylate ring, the numerous methine and methylene protons of the sugar and proline rings, and the distinct methyl and methoxy groups.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to
 determine the molecular weight and fragmentation patterns. The fragmentation of
 lincosamides often involves characteristic losses of the side chains and cleavage of the
 glycosidic bond, which can be used for structural confirmation.
- Infrared (IR) Spectroscopy: The IR spectrum of **celesticetin** would display characteristic absorption bands for its various functional groups. Key peaks would include a broad O-H stretch (approx. 3400 cm⁻¹) from the hydroxyl groups, N-H stretching from the amide, C-H stretches (aliphatic and aromatic), a strong C=O stretch for the ester and amide groups (approx. 1730-1650 cm⁻¹), and C-O stretches in the fingerprint region.

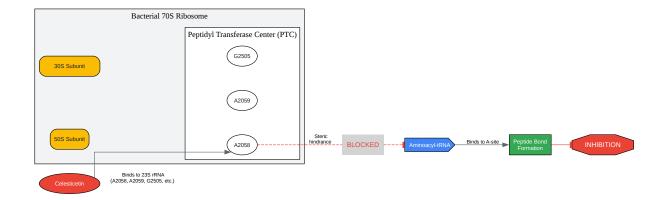
Mechanism of Action

Celesticetin exerts its antibacterial effect by inhibiting protein synthesis. It targets the 50S subunit of the bacterial ribosome, a mechanism it shares with other lincosamides and macrolide antibiotics.

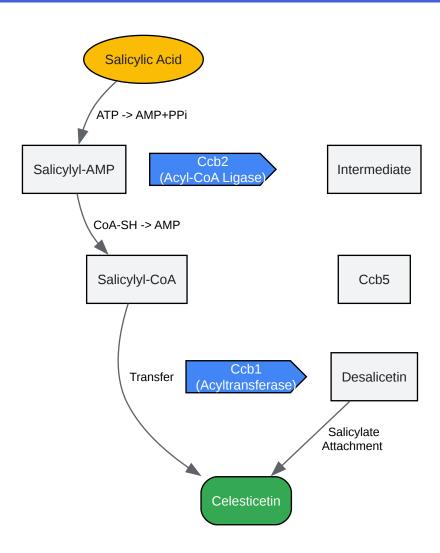
The binding site is located within the peptidyl transferase center (PTC) on the 23S rRNA. Chemical footprinting experiments have identified several key residues in E. coli 23S rRNA that are protected by or have their reactivity altered upon **celesticetin** binding: A2058, A2059, A2062, A2451, and G2505. By binding to this critical region, **celesticetin** interferes with the accommodation of aminoacyl-tRNA and inhibits the crucial peptide bond formation step during the elongation phase of translation.

Bacterial resistance to **celesticetin** can arise from enzymatic modification of its ribosomal target. The clr gene, isolated from the producer strain S. caelestis, encodes a specific methylase. This enzyme monomethylates adenine at position A2058 of the 23S rRNA, which sterically hinders the binding of the antibiotic to the ribosome, thereby conferring resistance.

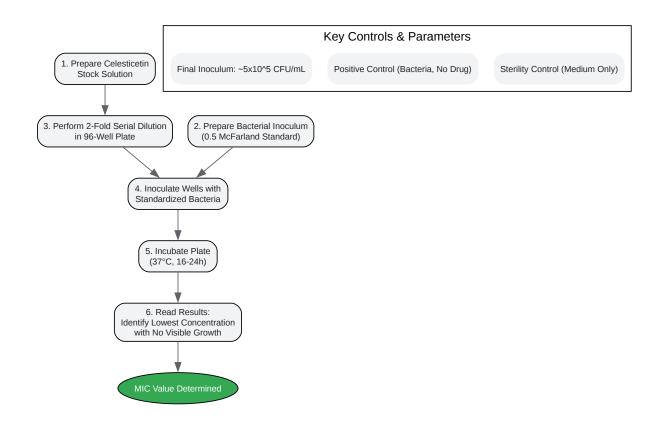












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